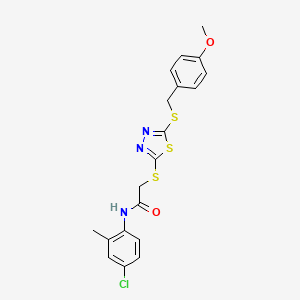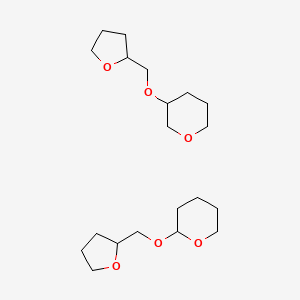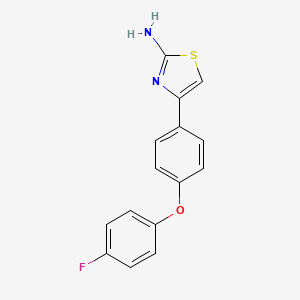
Geodin Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C17H14Cl2O8 and a molecular weight of 417.19 g/mol . This compound is primarily used in research related to life sciences and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geodin Hydrate can be synthesized through a series of chemical reactions involving chlorination, hydroxylation, and esterification. The synthetic route typically starts with the chlorination of a benzoic acid derivative, followed by hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring. The final step involves esterification to form the methoxycarbonylphenoxy group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Geodin Hydrate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or iodine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogeodin and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Geodin Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, such as antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Geodin Hydrate exerts its effects through various molecular targets and pathways. It has been shown to stimulate glucose uptake in adipocytes, making it a potential candidate for antidiabetic therapies. The compound interacts with specific receptors and enzymes involved in glucose metabolism, leading to increased glucose uptake and utilization . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dihydrogeodin: A reduced form of Geodin Hydrate with similar biological activities.
Sulochrin: A precursor in the biosynthesis of this compound with distinct chemical properties.
Neogeodin: Another related compound with similar structural features.
Uniqueness of this compound
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to stimulate glucose uptake and exhibit antioxidant activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H14Cl2O8 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14Cl2O8/c1-6-11(18)13(21)10(16(22)23)15(12(6)19)27-14-8(17(24)26-3)4-7(20)5-9(14)25-2/h4-5,20-21H,1-3H3,(H,22,23) |
InChI Key |
MYFFDMMUGIQJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)



![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)



![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)


![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)
